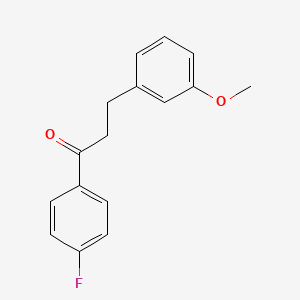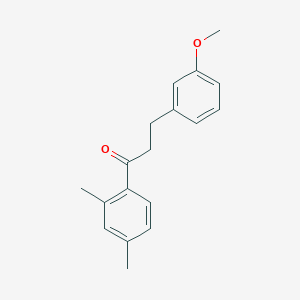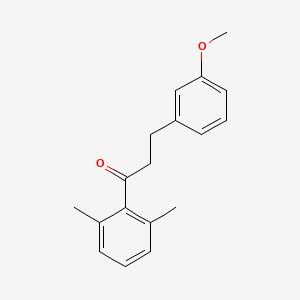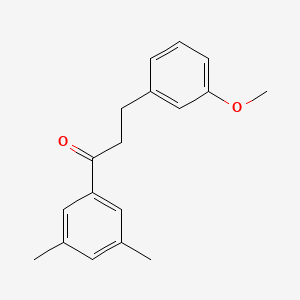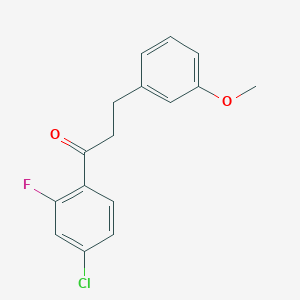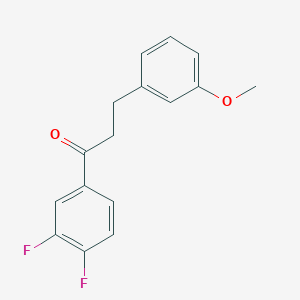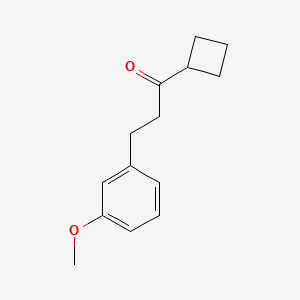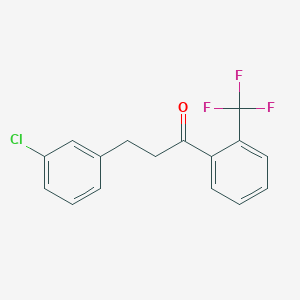
3-(3-Chlorophenyl)-2'-trifluoromethylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Chlorophenyl)-2’-trifluoromethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached, a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a propiophenone group (a three-carbon chain attached to a phenyl group and a carbonyl group) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s challenging to provide an accurate analysis of its physical and chemical properties .科学的研究の応用
1. Crystal and Molecular Structure Studies
- Study Overview : The investigation into the structure of related compounds like 3′,4′-difluoro-2-hydroxyiminopropiophenone has provided insights into their biological activities. These studies involve detailed analysis of the crystal and molecular structures of such compounds (Allen, Trotter, & Rogers, 1971).
2. Synthesis and Spectral Analysis
- Study Overview : Research on the synthesis of compounds with structural similarities, like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one, involves exploring various synthesis methods and conducting spectral analysis. This helps in understanding the chemical reactivity and molecular geometry of such compounds (Satheeshkumar et al., 2017).
3. Precursor Synthesis for Radiolabeled Compounds
- Study Overview : The development of pathways for synthesizing precursors like 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene is essential for creating radiolabeled compounds. This research is significant for studying structural activity relationships and furthering chemical synthesis (Cantillana, Sundström, & Bergman, 2009).
4. Nonlinear Optical Properties
- Study Overview : Investigations into the nonlinear optical properties of compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene can provide insights into the potential applications of similar compounds in optical devices. Such studies focus on the synthesis, characterization, and application of these materials (Mostaghni, Shafiekhani, & Mahani, 2022).
5. Gas Transport Properties
- Study Overview : Research into new aromatic polymers, such as those derived from 2,2,2-trifluoroacetophenone, for gas transport properties can provide valuable insights into the industrial applications of structurally similar compounds. This includes understanding their permeability coefficients and chemical stability (Guzmán-Gutiérrez et al., 2008).
6. Electrochromic Polymer Development
- Study Overview : Studies on the development of high-contrast electrochromic polymers from derivatives like 3,4-ethylenedioxythiophene (EDOT) are relevant for creating similar applications in other compounds. Such research explores the synthesis, properties, and potential applications of these polymers (Sankaran & Reynolds, 1997).
7. Environmental Impact Studies
- Study Overview : Understanding the oxidative transformation of compounds like triclosan and chlorophene by manganese oxides is crucial for assessing the environmental impact of structurally related compounds. These studies focus on the reaction mechanisms and environmental fate of such compounds (Zhang & Huang, 2003).
8. Adsorption Kinetics and Mechanism
- Study Overview : Research on the adsorption kinetics and mechanisms of phenolic compounds by activated carbon fibers can inform the development of similar processes for related compounds. This involves studying the adsorption isotherms, kinetics, and mechanisms (Liu et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYRWIKYZCJEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644441 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898787-26-3 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

